molecular formula C8H8ClFO3S B3072494 4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride CAS No. 1016756-58-3

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride

Cat. No. B3072494
CAS RN: 1016756-58-3
M. Wt: 238.66 g/mol
InChI Key: LYBSIGBOIHWSAN-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S . It is used in various chemical reactions and has a molecular weight of 238.66 .


Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic benzene ring substituted with an ethoxy group, a fluorine atom, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

4-Ethoxy-3-fluorobenzene-1-sulfonyl chloride has been employed in the protection of hydroxyl groups in carbohydrate chemistry. The protection is achieved using a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which is synthesized and evaluated for its effectiveness. The Fsec group offers stability under certain conditions and is utilized in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

SuFEx Clickable Reagent for Regioselective Synthesis

The compound is a pivotal part of the development of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new SuFEx clickable reagent. This reagent, characterized by its unique composition, has shown potential in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating its applicability in the synthesis of functionalized isoxazoles containing sulfonyl fluoride moieties (Leng & Qin, 2018).

Sulfonating Agent in Organic Synthesis

It serves as a versatile sulfonating agent in organic synthesis, useful for the preparation of sulfonamides or as an N-protecting group. Its physical properties and handling precautions highlight its utility and the need for careful management in the synthesis processes (Raheja & Johnson, 2001).

Role in Fluorouracil and Uracil Synthesis

The molecule is integral in the synthesis of complex organic compounds, such as (RS)-1-(2-Nitrobenzenesulfonyl)- and (RS)-1-(4-nitrobenzenesulfonyl)-3-methoxy-1,2,3,5-tetrahydro-4,1-benzoxazepines. These compounds are better substrates for certain condensation reactions, showing the compound's utility in the synthesis of pharmaceutically relevant molecules (Díaz-Gavilán et al., 2006).

Crystallography and Molecular Analysis

In crystallography and molecular analysis, this compound derivatives have been studied to understand molecular conformations and interactions. For instance, studies on 4-fluoroisoquinoline-5-sulfonyl chloride derivatives provide insights into molecular conformation, hydrogen bonding, and steric effects, showcasing the compound's role in advanced structural and molecular analysis (Ohba et al., 2012).

properties

IUPAC Name

4-ethoxy-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBSIGBOIHWSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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